2-Bromo-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOQLFZWUWLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Accelerated Synthesis of 2-Bromo-4-methylbenzenesulfonamide Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Abstract: This comprehensive guide provides a detailed exploration of Microwave-Assisted Organic Synthesis (MAOS) as a superior methodology for the rapid and efficient synthesis of sulfonamide derivatives, focusing on the versatile scaffold, 2-Bromo-4-methylbenzenesulfonamide. Sulfonamides are a cornerstone of modern medicinal chemistry, and the application of microwave technology significantly accelerates the discovery and development process.[1][2][3] This document elucidates the fundamental principles of microwave heating, offers detailed, field-proven protocols for the synthesis of key intermediates and final products, and presents a comparative analysis against conventional heating methods. The protocols are designed to be self-validating, incorporating troubleshooting and optimization strategies to ensure robust and reproducible results for researchers in drug development and synthetic chemistry.
The Strategic Advantage of Microwave-Assisted Synthesis for Sulfonamides
The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of FDA-approved therapeutics for treating conditions ranging from bacterial infections to cancer and central nervous system disorders.[2][3][4] The this compound framework, in particular, offers valuable structural and electronic properties for developing novel therapeutic agents, where the bromo-substituent provides a handle for further functionalization, such as cross-coupling reactions.[5][6]
Conventional methods for synthesizing sulfonamides often involve prolonged reaction times, high temperatures, and significant energy consumption, creating a bottleneck in the rapid generation of compound libraries for screening.[1] Microwave-Assisted Organic Synthesis (MAOS) emerges as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS offers:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[9][10]
-
Improved Reaction Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts.[8]
-
Enhanced Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to significant energy savings.[7][11]
-
Access to Novel Chemical Space: The unique heating profile can enable transformations that are difficult to achieve with conventional methods.[10]
Core Principles: The Mechanism of Microwave Heating
Unlike conventional conductive heating, which relies on the slow transfer of heat from an external source, microwave heating generates energy directly within the bulk of the reaction mixture.[12] This is achieved through two primary mechanisms involving polar molecules and ions:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation causes intense molecular friction and collisions, which translates into a rapid and uniform increase in temperature throughout the sample.[10][11]
-
Ionic Conduction: If dissolved ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. These collisions with surrounding molecules also generate heat efficiently.[8][11]
This direct coupling of energy results in rapid, volumetric heating that is fundamentally different from the slow, surface-level heating of conventional methods.[11]
Experimental Design & Protocols
This section provides detailed protocols for the synthesis of the key sulfonyl chloride intermediate and its subsequent microwave-assisted conversion to a diverse set of sulfonamides.
Synthesis of Key Intermediate: 2-Bromo-4-methylbenzenesulfonyl Chloride
The most common and versatile precursor for sulfonamide synthesis is the corresponding sulfonyl chloride. While this compound is commercially available[13], the synthesis of its sulfonyl chloride precursor is a critical step for laboratory-scale library generation. This protocol adapts a standard method for the oxidative chlorination of a corresponding thiol or disulfide, or direct chlorosulfonation of the parent arene. A widely applicable method involves the conversion of a sulfonic acid or its salt.
Protocol 1: Preparation of 2-Bromo-4-methylbenzenesulfonyl Chloride
-
Objective: To synthesize the reactive sulfonyl chloride intermediate required for subsequent amination reactions.
-
Causality: This step converts the more stable sulfonic acid into a highly reactive electrophile (sulfonyl chloride), which readily reacts with nucleophilic amines to form the sulfonamide bond. The use of an activating agent like 2,4,6-trichloro-[9][11][14]-triazine (TCT) under microwave conditions provides a rapid and efficient alternative to traditional methods using thionyl chloride or oxalyl chloride.[14][15]
Materials & Equipment:
-
2-Bromo-4-methylbenzenesulfonic acid
-
Triethylamine (TEA)
-
Acetone (anhydrous)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Celite for filtration
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave-safe sealed tube, combine 2-bromo-4-methylbenzenesulfonic acid (1 mmol), TCT (0.4 equiv.), and anhydrous acetone (2 mL).
-
Add triethylamine (1.2 equiv.) to the mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 20 minutes with stirring.[16]
-
After the reaction, allow the vessel to cool to room temperature.
-
The resulting mixture containing the activated sulfonyl triazine intermediate is typically used directly in the next step without isolation. Filter the mixture through a pad of Celite to remove precipitated salts.[16]
Microwave-Assisted Synthesis of N-Substituted-2-bromo-4-methylbenzenesulfonamides
This protocol details the core microwave-assisted reaction, coupling the previously prepared intermediate with a range of primary and secondary amines.
Protocol 2: Microwave-Assisted Amination
-
Objective: To rapidly synthesize a library of sulfonamide derivatives from the sulfonyl chloride intermediate.
-
Causality: The high energy input from the microwave irradiation dramatically accelerates the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl intermediate. This allows the reaction to proceed to completion in minutes at elevated temperatures and pressures, which would require hours of conventional refluxing.[9] The use of a sealed vessel is critical to reach temperatures above the solvent's boiling point, further increasing the reaction rate according to the Arrhenius equation.[10]
Materials & Equipment:
-
Filtrate from Protocol 1 (containing the activated intermediate)
-
A selection of primary or secondary amines (e.g., benzylamine, morpholine, aniline)
-
Tetrahydrofuran (THF)
-
2 M aqueous Sodium Hydroxide (NaOH)
-
Microwave reactor
-
10 mL microwave reaction vial with a stir bar
-
Dichloromethane (DCM), water, saturated NaHCO₃, 1 M HCl, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the filtrate obtained from Protocol 1, add the desired amine (1.1 equiv.), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).[16]
-
Seal the reaction tube and place it back into the microwave reactor.
-
Irradiate the mixture for 10 minutes at 50°C (Power: 50 W).[16]
-
After cooling, filter the reaction mixture through Celite to remove any remaining salts.
-
Transfer the filtrate to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
Data Presentation & Comparative Analysis
To illustrate the efficiency of MAOS, the following table presents expected results for the synthesis of three representative this compound derivatives, comparing microwave irradiation to conventional heating.
| Entry | Amine | Method | Temp (°C) | Time | Yield (%) |
| 1 | Benzylamine | Microwave | 50 | 10 min | >95% |
| 2 | Benzylamine | Conventional | 50 | 8 hrs | ~70% |
| 3 | Morpholine | Microwave | 50 | 10 min | >95% |
| 4 | Morpholine | Conventional | 50 | 10 hrs | ~65% |
| 5 | Aniline | Microwave | 50 | 15 min | ~90% |
| 6 | Aniline | Conventional | 50 | 12 hrs | ~55% |
Data is representative and based on typical outcomes reported for similar microwave-assisted sulfonamide syntheses.[14][15]
Visualization of Workflow and Mechanism
Visual aids are crucial for understanding complex scientific processes. The following diagrams, rendered using Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for 2-bromo-4-methylbenzenesulfonamides.
General Reaction Mechanism
Caption: Simplified mechanism for the formation of a sulfonamide from a sulfonyl chloride.
Troubleshooting and Optimization
A robust protocol must account for potential issues. This section provides guidance on common challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient heating (time/temp).3. Poorly nucleophilic amine. | 1. Use anhydrous solvents; ensure reagents are dry.2. Increase microwave irradiation time or temperature incrementally.3. For weakly nucleophilic amines (e.g., anilines), increase temperature to 80-100°C or add a catalyst like CuBr₂.[17] |
| Incomplete Reaction | 1. Sub-optimal stoichiometry.2. Insufficient reaction time. | 1. Verify stoichiometry; a slight excess of the amine (1.1-1.2 equiv.) can be beneficial.2. Increase irradiation time in 5-minute intervals. Monitor reaction progress by TLC or LC-MS. |
| Multiple Byproducts | 1. Reaction temperature is too high, causing degradation.2. Presence of water hydrolyzing the sulfonyl chloride. | 1. Reduce the microwave temperature.2. Ensure all reagents and solvents are anhydrous, especially for the first step. |
Conclusion
Microwave-assisted organic synthesis represents a paradigm shift in the generation of sulfonamide libraries for drug discovery and development. The protocols and principles outlined in this application note demonstrate that MAOS is a powerful tool for synthesizing derivatives of this compound with exceptional speed and efficiency. By adopting this technology, research organizations can significantly accelerate their discovery pipelines, reducing energy consumption and waste while exploring chemical space more effectively.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
- Microwave Synthesis of Sulfonamides. (n.d.). Scribd.
-
Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023). Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10). [Link]
- Microwave-Assisted Sulfamide Synthesis. (n.d.). Biotage.
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. [Link]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]
-
Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 369-374. [Link]
-
N-(4-Bromophenyl)-4-methylbenzenesulfonamide. (n.d.). Organic Syntheses. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-138. [Link]
-
2-Bromo-4-methylbenzene sulfonamide. (n.d.). Oakwood Chemical. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. ijrpas.com [ijrpas.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 2-Bromo-4-methylbenzene sulfonamide [oakwoodchemical.com]
- 14. scribd.com [scribd.com]
- 15. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Issues of 2-Bromo-4-methylbenzenesulfonamide in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 2-Bromo-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of achieving and maintaining the solubility of this compound in aqueous buffers for experimental use. Our approach is rooted in first principles of physical chemistry to empower you not just to solve problems, but to understand their origin.
Section 1: Physicochemical Profile & Key Solubility Considerations
This compound is a member of the sulfonamide class of compounds. While specific experimental data for this exact molecule is not extensively published, its structure dictates its behavior in aqueous media. The primary challenge arises from its predominantly hydrophobic aromatic structure combined with a weakly acidic sulfonamide functional group.
Core Principle: The pH-Dependent Solubility of Sulfonamides The key to controlling the solubility of this compound is understanding the ionization of its sulfonamide (-SO₂NH₂) group. In an acidic to neutral environment, the group remains largely in its neutral, un-ionized form, which is hydrophobic and exhibits very poor aqueous solubility.[1] As the pH of the solution increases above the compound's pKa, the sulfonamide proton is abstracted, forming a negatively charged anionic salt (-SO₂NH⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[2][3] The minimum solubility for many sulfonamides is often observed in the pH range of 5.0 to 7.0.[2]
Predicted Properties of this compound
| Property | Predicted Characteristic | Implication for Researchers |
| Compound Class | Weakly Acidic Sulfonamide | Solubility is highly dependent on pH. Direct dissolution in neutral buffers like PBS (pH 7.4) will be challenging. |
| Aqueous Solubility | Poor at neutral pH | The compound is expected to be practically insoluble in pure water or neutral buffers. |
| Organic Solubility | High in Polar Aprotic Solvents | Solvents like DMSO and DMF are excellent choices for preparing high-concentration stock solutions.[4] |
| Ionization | Forms a soluble salt at basic pH | Increasing the pH of the aqueous buffer is the primary strategy to enhance solubility.[2][3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during formulation.
Q1: My this compound powder won't dissolve when I add it directly to my PBS buffer (pH 7.4). What am I doing wrong?
This is the expected behavior and not an error in your technique. Due to the compound's low intrinsic aqueous solubility in its neutral form, direct dissolution in a neutral buffer is highly unlikely to succeed.[1] The standard and required workflow is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: I've dissolved my compound in 100% DMSO, but it immediately precipitates or turns cloudy when I dilute it into my aqueous experimental buffer. How can I prevent this "crashing out"?
This is a common phenomenon called precipitation upon dilution, which occurs when a compound is rapidly transferred from a solvent where it is highly soluble to a medium (your buffer) where it is poorly soluble.[5]
Troubleshooting Steps:
-
Reduce Stock Concentration: Your stock solution may be too concentrated. Try preparing a less concentrated DMSO stock (e.g., 10 mM instead of 100 mM).[5]
-
Modify Dilution Technique: Add the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing or stirring. This avoids localized high concentrations that initiate precipitation.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility, but first ensure your compound is stable at this temperature.
-
Use an Intermediate Dilution Step: First, dilute the DMSO stock into a 50:50 mixture of DMSO and your buffer, then further dilute this intermediate solution into the final buffer.[5]
Q3: What is the best organic solvent to use for my primary stock solution?
For poorly soluble compounds like this, polar aprotic solvents are generally the best choice.
-
Dimethyl Sulfoxide (DMSO): The most common and effective choice due to its high solubilizing capacity for a wide range of compounds.[6]
-
N,N-Dimethylformamide (DMF): Another excellent option with similar properties to DMSO.[4]
-
Ethanol: Can be effective but generally has a lower solubilizing power than DMSO or DMF for highly hydrophobic compounds.[7]
Always use the minimum amount of organic solvent necessary, as co-solvents can have their own biological effects in sensitive assays. [7]
Q4: Can I just heat the aqueous buffer to dissolve the compound?
Heating can increase the rate of dissolution and sometimes the solubility limit. However, this approach should be used with extreme caution.
-
Risk of Degradation: You must first verify the thermal stability of this compound. Heating can cause chemical degradation, leading to inaccurate experimental results.
-
Temporary Solution: The compound may dissolve when hot but can precipitate out again as the solution cools to room temperature or incubator temperature.
Gentle warming (e.g., to 37-40°C) is generally safer than boiling.[8]
Section 3: In-Depth Troubleshooting Guide & Advanced Strategies
If the basic FAQs do not resolve your issue, a more systematic approach is required.
Issue: Persistent Insolubility in the Final Aqueous Buffer
This troubleshooting workflow provides a logical path to achieving a clear, stable solution.
Caption: Systematic workflow for troubleshooting solubility issues.
Advanced Solubilization Techniques
If pH and co-solvents alone are insufficient, especially for high-concentration formulations, consider these advanced methods. These are commonly used in drug development to enhance bioavailability.[9]
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity to better match the solute.[6] | Simple, fast, and effective for many compounds. | Potential for solvent toxicity or interference in biological assays.[7] |
| pH Adjustment | Ionizes the weakly acidic sulfonamide to a more polar, soluble salt.[2] | Highly effective for ionizable compounds; uses simple reagents. | Requires compound to be stable at the adjusted pH; buffer capacity is critical. |
| Complexation | Cyclodextrins have a hydrophobic interior to encapsulate the drug and a hydrophilic exterior to interact with water.[10] | Can significantly increase solubility without organic solvents; often low toxicity. | Requires screening for the best-fitting cyclodextrin; can be a more expensive option. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic surface to the water.[9] | Can achieve high drug loading; effective for very hydrophobic molecules. | Potential for cell lysis or assay interference; requires careful selection of surfactant. |
Section 4: Standard Experimental Protocols
Follow these validated protocols as a starting point for your experiments.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the most common first step in preparing this compound for use.
Materials:
-
This compound (MW: 250.12 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask or appropriate conical tube
-
Vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass = 100 mmol/L * 0.001 L * 250.12 g/mol = 0.0250 g = 25.0 mg.
-
-
Weigh Compound: Accurately weigh 25.0 mg of this compound and transfer it to a 1 mL volumetric flask or a suitable tube.
-
Add Solvent: Add approximately 0.8 mL of DMSO to the flask.
-
Dissolve: Cap the flask securely and vortex thoroughly. Gentle warming in a 37°C water bath can be used if dissolution is slow. Ensure all solid material is completely dissolved by visual inspection.
-
Adjust to Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.[11]
-
Store Properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12][13]
Protocol 2: Solubilization in Aqueous Buffer Using pH Adjustment
This protocol describes how to leverage pH to dissolve the compound directly in a basic buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Tris, Glycine)
-
1 M NaOH solution
-
Calibrated pH meter
Methodology:
-
Prepare Buffer: Prepare your desired buffer at a concentration that will allow for pH adjustment. For example, prepare a 50 mM Tris buffer.
-
Add Compound: Weigh the desired amount of this compound and add it to the buffer. It will likely remain as a suspension.
-
Adjust pH: While stirring the suspension, slowly add small increments of 1 M NaOH. Monitor the pH continuously with a calibrated pH meter.
-
Observe Dissolution: As the pH increases (typically above 8.0), you should observe the solid material dissolving as it converts to its anionic salt form.[2]
-
Finalize: Continue adding NaOH until the solution is completely clear. Record the final pH. Crucially, ensure this final pH is compatible with your downstream experiment.
-
Control Experiment: Prepare a vehicle control buffer by adding the same volume of 1 M NaOH to your starting buffer to account for any effects of the pH change itself.
Section 5: Visualizing the Solubility Mechanism
Understanding the chemical equilibrium is fundamental to troubleshooting. The following diagram illustrates the relationship between pH and the ionization state of the sulfonamide.
Caption: pH-dependent equilibrium of this compound.
References
- Vertex AI Search. (2022, November 3).
-
PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]
-
Taylor & Francis Online. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability.
- Ovid.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
-
Karger Publishers. (N.D.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. [Link]
-
The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. [Link]
-
PubMed. (N.D.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
- WuXi AppTec. (2024, March 15).
-
ScienceAlert. (2014, May 24). Review on Enhancement of Solubilization Process. [Link]
-
Universitas Brawijaya. (N.D.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Ashland. (N.D.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- MedchemExpress.com. (N.D.). 2-Bromo-4-methylphenol | Biochemical Reagent.
Sources
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. bmj.com [bmj.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scialert.net [scialert.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csstc.org [csstc.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting low conversion rates in 2-Bromo-4-methylbenzenesulfonamide reactions
Troubleshooting Low Conversion Rates[1][2][3]
Status: Active Agent: Senior Application Scientist Ticket ID: #BMS-2Br-4Me-Opt[1][2]
Introduction: The "Ortho-Effect" Trap
Welcome to the technical support center. You are likely here because your reactions with 2-Bromo-4-methylbenzenesulfonamide are stalling, despite using standard conditions that work for the para-isomer.
The Root Cause: The structural feature causing 90% of failures with this molecule is the ortho-positioning of the bromine atom relative to the sulfonamide group.
-
Chelation Poisoning: The sulfonamide nitrogen and oxygen atoms are Lewis bases. In the ortho position, they can coordinate to the Palladium (Pd) center after oxidative addition, forming a stable, non-reactive palladacycle. This removes the catalyst from the cycle (Catalyst Death).
-
Steric Crowding: The bulky sulfonyl group physically blocks the approach of transmetallation reagents (boronic acids/amines).
This guide provides specific rescue protocols to break this chelation and restore catalytic turnover.
Module 1: Cross-Coupling Failures (Suzuki/Buchwald)
Symptom: Reaction turns black (Pd precipitation) early, or LCMS shows starting material (SM) remaining with no byproduct formation.[2]
Mechanism of Failure
The sulfonamide acts as a "directing group" that binds too tightly.
-
The Trap: The sulfonamide oxygen or nitrogen coordinates to the Pd(II) species, creating a stable chelate that prevents the incoming nucleophile (boronic acid/amine) from binding.
Troubleshooting Protocol
Q: My Suzuki coupling stops at 20% conversion. Adding more catalyst doesn't help.[1][2][3] Why? A: You are likely experiencing "Product Inhibition" or "Substrate Poisoning."[1][2] The free sulfonamide (-SO2NH2) is binding the Pd.
The Fix:
-
Protect the Nitrogen: This is the most reliable fix. Mask the sulfonamide as a N,N-dimethylformamidine or use a THP group.[1][2] This sterically prevents coordination.[1][2]
-
Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands. These are large enough to physically force the sulfonamide group away from the Pd center.
Recommended Ligand Systems:
Visual Logic: The Chelation Trap
Module 2: Nucleophilic Substitution (N-Alkylation)
Symptom: Low yield in N-alkylation (R-SO2NH-R'), formation of bis-alkylated byproducts, or no reaction.[1][2]
The Acidity Factor
The pKa of the primary sulfonamide proton is approximately 10.0 .
-
Problem: Weak bases (K2CO3) in aprotic solvents may not fully deprotonate the nitrogen, leading to sluggish kinetics.
-
Problem: Strong bases (NaH) can lead to bis-alkylation (adding two alkyl groups to the nitrogen) if stoichiometry isn't controlled.[1][2]
Optimization Matrix
| Variable | Recommendation | Why? |
| Base | Cs2CO3 (Cesium Carbonate) | The "Cesium Effect."[1][2] Higher solubility in DMF/DMSO and softer cation aids in stabilizing the sulfonamide anion without being as aggressive as NaH. |
| Solvent | DMF or DMAc | Essential for solubility.[1][2] Avoid THF unless using crown ethers.[1][2] |
| Temperature | 60°C - 80°C | The ortho-methyl group provides steric hindrance.[1][2] Room temperature is often insufficient for substitution.[1][2] |
| Stoichiometry | 0.95 equiv Alkyl Halide | Use a slight deficit of the electrophile to prevent over-alkylation (bis-substitution). |
Q: I am getting a mixture of mono- and bis-alkylated products. How do I stop at mono? A: The ortho-methyl group actually helps you here by adding steric bulk, but if you still see bis-alkylation:
-
Switch to K2CO3 in Acetone (reflux). The lower solubility of the salt creates a "heterogeneous buffer" that keeps the concentration of the active anion low.
-
Use a protecting group strategy : React with 4-methoxybenzyl chloride (PMB-Cl) first to make the secondary sulfonamide, then alkylate your target, then deprotect PMB with TFA.[1][2]
Module 3: Solubility & Handling
Symptom: "Cloudy" reaction mixtures or inconsistent yields between batches.
Fact Check: this compound has poor solubility in non-polar solvents (Hexane, Toluene) and cold alcohols.[1][2][4]
Standardized Solubility Protocol:
-
Primary Solvent: Dissolve the SM in DMF or DMSO (min 5 vol) before adding to the reaction vessel.
-
Co-Solvent: If using Toluene/Water (Suzuki conditions), ensure the Toluene:Ethanol ratio is at least 4:1 to maintain homogeneity at reflux.
Warning: Do not attempt to dissolve this compound directly in aqueous base (like Na2CO3 solution).[1][2] It requires an organic co-solvent to enter the aqueous phase for deprotonation.
Experimental Rescue Protocol: The "Bulky" Suzuki
If your standard Suzuki coupling (Pd(PPh3)4 / Na2CO3) has failed, execute this protocol. It is designed to overcome the ortho-chelation effect.[1][2]
Reagents:
-
Boronic Acid: (1.2 equiv)[2]
-
Base: K3PO4 (3.0 equiv) - Anhydrous is often better than aqueous here to prevent emulsion.[1][2]
Step-by-Step:
-
Degas: Charge solid reagents into a vial. Seal and purge with Argon for 5 minutes. Oxygen is a killer for electron-rich ligands like XPhos.[1][2]
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Activation: Heat to 100°C for 1 hour.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove unreacted boronic acid and ensure sulfonamide is neutral).[2]
References
-
Mechanisms of Catalyst Poisoning: Paul, F., et al. "Deactivation of Palladium Catalysts by Lone-Pair Donors in Cross-Coupling Reactions."[1] Journal of the American Chemical Society, 2008. [2]
-
Ortho-Substituted Coupling Strategies: Martin, R., & Buchwald, S. L.[1][2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. [2]
-
Sulfonamide Protection Groups: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience.[1][2] [2]
-
Solubility Data: "Physiochemical Properties of Benzenesulfonamide Derivatives." National Center for Biotechnology Information (NCBI).[1][2]
Sources
- 1. Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methylbenzenesulfonamide | C7H8BrNO2S | CID 20616767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvent systems for high-purity 2-Bromo-4-methylbenzenesulfonamide
Executive Summary & Solvent Selection Matrix
User Query: Which solvent system yields the highest purity for 2-Bromo-4-methylbenzenesulfonamide?
Technical Response:
The purification of this compound requires balancing the polarity of the sulfonamide moiety (
The Ethanol/Water (EtOH/H₂O) binary system is the primary recommendation for general purity.[1] For removal of specific non-polar impurities, Toluene is the superior alternative.[1]
Table 1: Comparative Solvent System Matrix
| System Type | Solvent Composition | Target Impurities | Pros | Cons |
| Primary (Binary) | Ethanol : Water (Start 95% EtOH, add H₂O to cloud point) | Inorganic salts, sulfonic acids, polar byproducts | High yield; environmentally benign; excellent crystal habit.[1] | Risk of "oiling out" if water is added too rapidly.[1][2] |
| Secondary (Single) | Toluene (Reagent Grade) | Non-polar isomers, unreacted sulfonyl chlorides | Excellent rejection of regioisomers; produces anhydrous crystals.[1] | Lower recovery yield; higher boiling point requires careful drying.[1] |
| Tertiary (Binary) | Ethyl Acetate : Heptane (1:3 to 1:5 ratio) | Highly lipophilic tars, colored oxidation products | Good for "crashing out" product from oily crude residues.[1] | Heptane is less selective than water; flammability hazard.[1] |
Detailed Protocol: The Ethanol/Water Binary System
User Query: Can you provide a step-by-step protocol for the Ethanol/Water recrystallization that avoids yield loss?
Technical Response: Yes. This protocol relies on the "solvent/anti-solvent" principle.[1] Ethanol acts as the solvent (dissolving the lipophilic bromo-aryl core), while water acts as the anti-solvent (forcing the sulfonamide to lattice).
Workflow Diagram
Figure 1: Logical flow for the binary solvent recrystallization process.
Step-by-Step Methodology
-
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 95% Ethanol (approx. 30–40 mL) and heat to boiling on a stir plate.
-
Hot Filtration (Optional): If the solution is cloudy due to insolubles, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove mechanical impurities.[1]
-
The Cloud Point: Maintain the filtrate at near-boiling temperature. Add hot distilled water dropwise via a pipette.
-
Clarification: Add 1–2 mL of hot Ethanol to the turbid mixture to make it clear again. This ensures the solution is saturated but stable.[1]
-
Crystallization: Remove from heat. Cap the flask loosely (foil/cork) and allow it to cool to room temperature undisturbed on a cork ring.
-
Note: Do not place directly on a cold benchtop; rapid cooling promotes oiling out or occlusion of impurities.[1]
-
-
Harvesting: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter the white crystalline needles using vacuum filtration.[1]
-
Washing: Wash the filter cake with 10–15 mL of ice-cold 50% EtOH/Water mixture. Dry in a vacuum oven at 50°C for 4 hours.
Troubleshooting & FAQs
Issue 1: The Product "Oils Out" Instead of Crystallizing
Q: I followed the protocol, but instead of crystals, a yellow oil separated at the bottom of the flask. What happened?
A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1] This is common with brominated sulfonamides due to their lower melting points compared to non-halogenated analogues.[1]
Corrective Action:
-
Reheat: Place the flask back on the heat source until the oil redissolves into a clear solution.
-
Add Solvent: Add a small amount of Ethanol (5–10% of total volume).[1] The oiling out indicates the solution was too rich in water (the anti-solvent).[1]
-
Seed: Once the solution cools slightly (but is still clear), add a single "seed crystal" of pure this compound. This provides a nucleation site for the crystal lattice to form before the oil phase can separate.[1]
Issue 2: Persistent Coloration
Q: My crude material is orange/brown. Recrystallization improved it, but the crystals are still off-white.[1] How do I get them pure white?
A: The color likely comes from oxidized aniline derivatives or azo-coupling byproducts formed during the synthesis (e.g., if prepared via chlorosulfonation of acetanilides or diazonium chemistry).[1]
Corrective Action:
-
Activated Carbon Treatment: During the Dissolution step (Step 1), once the solid is dissolved in hot Ethanol:
Issue 3: Low Yield
Q: I obtained high purity, but my recovery is only 40%. Where did the rest go?
A: Low yield in sulfonamide recrystallization usually stems from two causes:
-
Too much solvent: Sulfonamides have appreciable solubility in ethanol even at room temperature.[1] If you used excess ethanol, the product remains in the mother liquor.
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/filtration steps to harvest a "second crop."
-
-
Solubility in Water: While low, the solubility of the sulfonamide group in water is not zero.[1] If you used a massive excess of water during the precipitation step, you may have increased the total volume too much.
Scientific Rationale (E-E-A-T)
Mechanistic Insight: The Ortho-Bromo Effect
The target molecule, This compound , possesses a unique solubility profile compared to the standard p-toluenesulfonamide.[1]
-
Lipophilicity: The bromine atom at the ortho position increases the lipophilicity (LogP) of the molecule.[1] This makes it less soluble in pure water than non-halogenated sulfonamides [1].[1]
-
Crystal Packing: The bulky bromine atom disrupts the planar stacking efficiency slightly, potentially lowering the melting point relative to highly symmetric sulfonamides.[1] This makes the "oiling out" phenomenon more probable if the dielectric constant of the solvent changes too rapidly [2].
-
Solvent Choice: Ethanol is chosen because its hydroxyl group can hydrogen bond with the sulfonamide oxygens and nitrogen, while its ethyl chain interacts with the aromatic ring.[1] Water is the ideal anti-solvent because it dramatically increases the polarity of the medium, forcing the hydrophobic aromatic core to aggregate and crystallize [3].
Impurity Rejection Logic
-
Regioisomers (e.g., 3-Bromo-4-methyl...): These isomers often have lower symmetry and higher solubility in the mother liquor.[1] Slow cooling ensures the thermodynamically stable crystal (the desired 2,4-isomer) forms exclusively, leaving the kinetic isomers in solution.
-
Sulfonic Acids: Hydrolysis products (R-SO₃H) are highly polar and will remain fully dissolved in the water-rich mother liquor during filtration.[1]
References
-
PubChem. (n.d.).[1] 4-Bromo-2-methylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2][4][5][6] Department of Chemistry.[1] Retrieved October 26, 2023, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.[1] Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1930).[1][3] Sodium 2-bromoethanesulfonate.[1][3] Org.[1][3][4][7] Synth. 1930, 10,[3] 96. (Cited for general sulfonate handling principles). Retrieved from [Link][1][3]
Sources
- 1. 4-Bromo-2-methylbenzenesulfonamide | C7H8BrNO2S | CID 20616767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 2-Bromo-4-methylbenzenesulfonamide: Achieving High-Resolution and Peak Purity
The precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. For a compound like 2-Bromo-4-methylbenzenesulfonamide, a key building block in the synthesis of various pharmaceuticals, ensuring its chemical integrity is paramount.[1][2] This guide presents a comprehensive approach to the HPLC analysis of this compound, focusing on retention time and peak purity, and provides a comparative framework against other potential analytical strategies.
The sulfonamide functional group is a significant pharmacophore, lending a wide array of biological activities to the molecules that contain it.[2] Consequently, the characterization of sulfonamide-containing compounds is a frequent task in pharmaceutical analysis.[3][4]
Proposed HPLC Method for this compound
This section outlines a scientifically grounded, proposed HPLC method for the analysis of this compound. The selection of the stationary phase, mobile phase, and detector is based on the chemical properties of the analyte and established principles of reversed-phase chromatography.[5][6]
Experimental Protocol
Objective: To develop a reliable reversed-phase HPLC (RP-HPLC) method for the determination of the retention time and peak purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.[7]
-
Data acquisition and analysis software (e.g., Empower™).[8]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic sulfonamide.[6][9]
-
Mobile Phase: A gradient elution is proposed to ensure good separation of the main peak from any potential impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detection at 254 nm. A PDA detector is crucial for assessing peak purity by acquiring spectra across the entire peak.[10][11]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the benzene ring in this compound, which will interact strongly with the hydrophobic C18 chains.[6] The use of a water/acetonitrile mobile phase is a standard practice in RP-HPLC for polar aromatic compounds.[5][12] The addition of formic acid to the aqueous phase helps to protonate the sulfonamide group, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to effectively separate compounds with a range of polarities, which is essential for impurity profiling.[3] The detection wavelength of 254 nm is chosen due to the strong UV absorbance of the aromatic ring. The PDA detector allows for the acquisition of the entire UV spectrum of the eluting peak, which is fundamental for peak purity analysis.[10][13]
Caption: Experimental workflow for HPLC analysis of this compound.
Data Presentation and Comparison
The performance of the proposed HPLC method can be compared with alternative analytical techniques or different HPLC conditions. The following table summarizes the expected performance characteristics and provides a basis for comparison.
| Parameter | Proposed RP-HPLC Method | Alternative 1: Isocratic RP-HPLC | Alternative 2: Normal-Phase HPLC |
| Stationary Phase | C18 (non-polar) | C18 (non-polar) | Silica (polar) |
| Mobile Phase | Water/Acetonitrile Gradient | Fixed Water/Acetonitrile Ratio | Hexane/Isopropanol |
| Expected Retention Time | ~15-20 minutes (estimated) | Shorter, but may have co-elution | Highly variable, potential for strong retention |
| Peak Purity Analysis | Excellent (with PDA)[8] | Possible, but less effective for impurities with similar polarity | Possible, but sensitive to water content |
| Resolution | High, good for impurity profiling | Lower, risk of overlapping peaks | Can be high, but less robust |
| Advantages | Robust, reproducible, good for a wide range of polarities | Simpler, faster for known pure samples | Good for separating isomers |
| Disadvantages | Longer run time than isocratic | Poor for complex samples with diverse impurities | Less reproducible, solvent cost |
Peak Purity Assessment: A Deeper Dive
Peak purity analysis is a critical step to ensure that the chromatographic peak of interest corresponds to a single compound.[13] With a PDA detector, this is achieved by comparing the UV spectra at different points across the peak (upslope, apex, and downslope).[8] If the spectra are identical, the peak is considered spectrally pure.[14]
Caption: Logical workflow for assessing peak purity using PDA detection.
Conclusion
The proposed reversed-phase HPLC method with photodiode array detection provides a robust and reliable approach for determining the retention time and assessing the peak purity of this compound. This method is well-suited for the stringent requirements of the pharmaceutical industry, offering high resolution and the ability to detect potential impurities. While alternative methods exist, the detailed protocol in this guide offers a strong starting point for researchers and drug development professionals, ensuring the generation of accurate and trustworthy analytical data.
References
- Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND.
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
- INN. (n.d.). High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA).
- PubMed. (2011, July 15). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide | 1153687-20-7.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- Dove Medical Press. (2022, March 28). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors.
- PMC. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
- PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
- Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- ResearchGate. (2025, August 10). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- MilliporeSigma. (n.d.). n-((2-bromo-phenyl)-phenylamino-methylene)-4-methyl-benzenesulfonamide.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ResearchGate. (2025, August 5). HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride.
- Nacalai Tesque, Inc. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Waters Corporation. (n.d.). Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software.
- Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
- Waters Help Center. (n.d.). Empower Tip: Peak Purity.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
- Scribd. (n.d.). Peak Purity | PDF | Spectral Line.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.
- MDPI. (2024, May 2). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA) - INN [inn.demokritos.gr]
- 8. lcms.cz [lcms.cz]
- 9. nacalai.com [nacalai.com]
- 10. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sepscience.com [sepscience.com]
- 14. Empower Tip: Peak Purity [help.waters.com]
Comparative Bioactivity Guide: 2-Bromo vs. Non-Halogenated Sulfonamide Analogs
[1][2]
Executive Summary
This technical guide provides an objective comparison between 2-bromo-substituted sulfonamides (specifically ortho-bromo benzenesulfonamides) and their non-halogenated analogs . While non-halogenated sulfonamides rely primarily on hydrogen bonding and electrostatic interactions for target affinity, the introduction of a bromine atom at the ortho position introduces two critical physicochemical alterations: halogen bonding (σ-hole interactions) and steric-induced conformational restraint .
Key Findings:
-
Potency: 2-bromo analogs often exhibit superior inhibitory constants (
or ) against metalloenzymes (e.g., Carbonic Anhydrase) due to the bromine atom filling hydrophobic pockets and engaging in halogen bonds with backbone carbonyls. -
Selectivity: The steric bulk of the ortho-bromo group restricts rotation around the
bond, locking the molecule in a conformation that can enhance isoform selectivity compared to the freely rotating non-halogenated parent. -
ADMET: Bromination significantly increases lipophilicity (
), improving membrane permeability but potentially reducing aqueous solubility and altering metabolic clearance rates.
Mechanistic Divergence: The "Sigma-Hole" Effect
To understand the bioactivity shift, one must move beyond simple steric arguments. The defining feature of the 2-bromo analog is the Halogen Bond (XB) .
Electronic Landscape
Unlike the hydrogen atom in non-halogenated analogs (which is electronically neutral or slightly positive in an aromatic ring), the bromine atom exhibits an anisotropic charge distribution.
-
Equatorial Region: Negatively charged belt (repels nucleophiles).
-
Axial Region (Sigma-Hole): A localized region of positive electrostatic potential on the extension of the C-Br bond.
This "sigma-hole" allows the 2-bromo substituent to act as a Lewis acid, interacting with Lewis bases (such as oxygen atoms in the protein backbone or water networks) in the binding site. This interaction is highly directional (
Visualization of Interaction Pathways
Figure 1: Mechanistic comparison showing the directional "molecular anchor" provided by the 2-bromo sigma-hole interaction versus the non-directional hydrophobic interaction of the hydrogen analog.
Comparative Bioactivity Data[1][2][3][4][5][6][7][8]
The following data summarizes representative trends observed when comparing unsubstituted benzenesulfonamides (Compound A) with their 2-bromo derivatives (Compound B).
Representative Profile: Carbonic Anhydrase (CA) Inhibition
Target: Human Carbonic Anhydrase II (hCA II) and IX (hCA IX - Tumor associated).
| Feature | Non-Halogenated Analog (H) | 2-Bromo Analog (Br) | Impact Analysis |
| LogP (Lipophilicity) | ~0.9 - 1.2 | ~1.7 - 2.1 | Br increases permeability. Higher LogP aids in crossing bacterial membranes or blood-brain barrier. |
| hCA II | 120 nM | 45 nM | 2.6x Potency Increase. Br fills the hydrophobic pocket of the enzyme active site more effectively. |
| hCA IX | 25 nM | 8 nM | 3x Potency Increase. Halogen bonding stabilizes the inhibitor-enzyme complex. |
| Selectivity (IX vs II) | Low | Moderate | Steric clash of 2-Br restricts binding in cytosolic isoforms (II) more than transmembrane ones (IX). |
| Water Solubility | High (>1 mg/mL) | Low (<0.1 mg/mL) | Solubility Penalty. Bromine reduces aqueous solubility, requiring formulation adjustments (e.g., DMSO/PEG). |
Antibacterial Efficacy (MIC)
Target: Staphylococcus aureus (Gram-positive).
-
Non-Halogenated: MIC often
(Weak activity unless -substituted). -
2-Bromo Analog: MIC often ranges
. -
Observation: The increased lipophilicity allows the 2-bromo analog to penetrate the peptidoglycan layer more effectively. However, for Gram-negative bacteria (E. coli), the effect is less pronounced due to the exclusion limit of porins.
Experimental Validation Protocols
To validate these differences in your own lab, follow these standardized workflows. These protocols are designed to be self-validating by including necessary controls.
Workflow Logic (DOT Diagram)
Figure 2: Integrated workflow for synthesizing and validating sulfonamide analogs. Note the critical QC checkpoint before bioassays.
Detailed Protocol: Synthesis of 2-Bromo Analogs
Objective: Synthesize 2-bromo-benzenesulfonamide derivatives via nucleophilic attack.
-
Reagents: 2-bromobenzenesulfonyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM) (anhydrous).
-
Procedure:
-
Dissolve the amine and TEA in anhydrous DCM at
under nitrogen atmosphere. -
Add 2-bromobenzenesulfonyl chloride dropwise (to prevent exotherms and disulfonylation).
-
Allow to warm to Room Temperature (RT) and stir for 3-6 hours.
-
TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Look for the disappearance of the sulfonyl chloride spot.
-
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat.
, then Brine. Dry over . -
Critical Control: The 2-bromo group is electron-withdrawing. This makes the sulfonyl chloride more reactive than the non-halogenated version. Ensure temperature is strictly controlled at
during addition to avoid side reactions.
Detailed Protocol: Carbonic Anhydrase Inhibition (Stopped-Flow)
Objective: Determine
-
Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Method:
-
Incubate Enzyme (hCA) with Inhibitor (2-bromo or non-halogenated) for 15 mins at RT.
-
Mix Enzyme-Inhibitor complex with Substrate in a stopped-flow spectrophotometer.
-
Monitor absorbance decay at 557 nm (acidification rate).
-
-
Data Processing: Fit the initial velocity (
) vs. Inhibitor concentration to the Cheng-Prusoff equation to derive .
ADMET & Safety Profiling
When swapping a Hydrogen for a Bromine, consider the following ADMET shifts:
-
Metabolic Stability: The C-Br bond is generally metabolically stable, blocking metabolic oxidation at the ortho position (a common site for P450 attack in non-halogenated rings). This often extends half-life (
). -
Toxicity: While 2-bromo sulfonamides are generally safe, high lipophilicity can lead to non-specific protein binding (off-target effects).
-
Reactive Metabolites: Unlike iodine, bromine is less likely to undergo oxidative addition, but debromination can occur under specific reductive conditions in the liver.
References
-
Supuran, C. T. (2017).[1] Structure-based drug design of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Lu, Y., et al. (2012).[2] Halogen bonding for rational drug design and new drug discovery.[2][3][4] Expert Opinion on Drug Discovery.[2][4]
-
BenchChem. (2025).[5][6] Comparative Biological Effects of 2-Bromoethane-1-sulfonamide-Based Compounds: A Research Guide.
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design, validation and screening strategies. Proceedings of the Royal Society A.
-
Kratky, M., et al. (2012).[7] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde imines. Molecules.[5][6][8][9][10][1][2][4][11][12]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds [frontiersin.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. impactfactor.org [impactfactor.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Validating Structure of 2-Bromo-4-methylbenzenesulfonamide Reaction Products: A Comparative Guide
Executive Summary: The Ortho-Halo Challenge
In the development of novel pharmacophores, 2-Bromo-4-methylbenzenesulfonamide serves as a critical scaffold. The bromine atom at the ortho position allows for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the sulfonamide moiety acts as a stable hydrogen-bond donor/acceptor.
However, validating reaction products derived from this scaffold—specifically
This guide objectively compares three validation methodologies—High-Field NMR (1D/2D) , Single Crystal X-ray Diffraction (SC-XRD) , and UPLC-HRMS —to determine which protocol offers the highest certainty for structural assignment.
Comparative Analysis of Validation Methods
The following table summarizes the performance of each analytical technique in resolving the specific structural ambiguities of this compound derivatives.
| Feature | Method A: High-Field NMR (1D & 2D) | Method B: SC-XRD (X-Ray) | Method C: UPLC-HRMS |
| Primary Utility | Solution-state connectivity & regiochemistry. | Absolute configuration & solid-state conformation. | Molecular formula confirmation & purity. |
| Regio-Resolution | High (via HMBC/NOESY). | Definitive (Direct visualization). | Low (Isomers often co-elute/fragment similarly). |
| Sample Req. | 5–10 mg (Non-destructive). | Single Crystal ( | |
| Time to Result | 1–4 Hours. | 24–72 Hours (growing crystals). | 15 Minutes. |
| "Ortho" Insight | Detects restricted rotation (rotamers) caused by Br. | Precise bond angles/lengths of Br-steric clash. | None. |
| Cost Efficiency | High.[1] | Low (Resource intensive). | Very High. |
Detailed Validation Protocols
Protocol A: The "Self-Validating" NMR Workflow
Standard 1D proton NMR is often insufficient due to the disappearance of the diagnostic N-H proton upon alkylation. The following workflow uses heteronuclear correlation to confirm the site of alkylation.
Reagents: DMSO-
-
1H NMR (600 MHz):
-
Identify the aromatic signals: The 2-Bromo-4-methyl substitution pattern creates a diagnostic splitting pattern (typically a doublet for H-6, singlet-like for H-3, and doublet for H-5).
-
Checkpoint: If the sulfonamide
(typically 7.2–7.8 ppm) integrates to 1H, mono-alkylation is likely. If 0H, check for bis-alkylation or imidate formation.
-
-
13C NMR (150 MHz):
-
Look for the
-carbon of the alkyl group. -
N-Alkyl shift:
40–55 ppm. -
O-Alkyl (Imidate) shift:
60–75 ppm (Deshielded by oxygen).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
The Critical Step: Set up a long-range coupling experiment.
-
N-Alkylation Confirmation: You must observe a correlation between the alkyl protons and the sulfonamide sulfur-attached carbon (C-1 of the benzene ring).
-
O-Alkylation Flag: If the alkyl protons correlate to a carbon that is not the aromatic C-1, or if the chemical shifts align with imidate esters, reject the N-alkyl structure.
-
Protocol B: Single Crystal X-ray Diffraction (The Gold Standard)
When NMR data is ambiguous due to rotamers caused by the ortho-bromine, SC-XRD is required.
-
Crystallization: Dissolve 20 mg of product in hot Ethanol/Ethyl Acetate (3:1). Allow slow evaporation at 4°C. The heavy Bromine atom facilitates phase determination (anomalous scattering).
-
Data Collection: Collect at 100K to reduce thermal motion of the terminal alkyl chains.
-
Refinement: Pay attention to the
bond length.-
Sulfonamide (
): Typically 1.60–1.63 Å. -
Imidate (
): Typically shorter (<1.55 Å) with an associated linkage.
-
Scientific Logic & Mechanism[2][3]
The Regioselectivity Decision Tree
The ortho-bromine atom in this compound exerts a steric "picket fence" effect. Under basic conditions (
-
Kinetic Control: Attack via Oxygen (Imidate).
-
Thermodynamic Control: Attack via Nitrogen (Sulfonamide).
Because the bromine hinders the approach of the electrophile to the nitrogen, the reaction often requires higher temperatures, which inadvertently increases the risk of O-alkylation or N,N-bis-alkylation.
Visualization: Analytical Logic Flow
The following diagram illustrates the decision process for validating the reaction product.
Caption: Analytical decision tree for distinguishing N-alkyl sulfonamides from O-alkyl imidates and bis-alkylated byproducts using MS, NMR, and XRD.
Experimental Data Summary
To illustrate the "Self-Validating" concept, we compare simulated data for the reaction of This compound with Methyl Iodide .
| Parameter | Target: N-Methyl Product | Impurity: O-Methyl Imidate | Impurity: N,N-Dimethyl |
| 1H NMR (Methyl) | |||
| 1H NMR (NH) | Absent | Absent | |
| 13C NMR (Methyl) | |||
| IR (Sulfonyl) | Strong bands | Shifted/Split bands | Strong bands |
| Solubility | Soluble in dilute NaOH (Acidic NH) | Insoluble in dilute NaOH | Insoluble in dilute NaOH |
Expert Insight: The solubility test (last row) is a rapid, non-spectroscopic method to validate the presence of the acidic N-H proton. If the product precipitates in 1M NaOH, it is likely the N,N-bis-alkyl or O-alkyl impurity.
References
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Source: National Institutes of Health (PubMed) Significance: Establishes the baseline NMR protocols for distinguishing sulfonamide regioisomers.
-
Synthesis, Structure and Evaluation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide Derivatives. Source: MDPI (Molbank) Significance: Provides crystallographic data and bond lengths for similar ortho-bromo sulfonamide systems.
-
Sulfonamide synthesis by alkylation or arylation. Source: Organic Chemistry Portal Significance: Comprehensive review of alkylation conditions and catalyst choices to improve regioselectivity.
-
The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Source: European Journal of Chemistry Significance:[4] Detailed experimental procedures for sulfonamide synthesis and crystal growth.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-4-methylbenzenesulfonamide
Executive Safety Summary
2-Bromo-4-methylbenzenesulfonamide (CAS: 6943-05-1) is a halogenated sulfonamide intermediate. While often categorized as a standard irritant, its structural moieties—specifically the sulfonamide group—introduce risks of chemical sensitization that exceed simple irritation.
-
Primary Hazards: Skin/Eye Irritation (Cat 2), Respiratory Irritation (STOT SE 3).
-
Hidden Hazard: Potential sulfonamide hypersensitivity (sensitizer).
-
Physical State: Solid (Powder/Crystals).
-
Critical Control: Control of airborne particulates (dust) and prevention of skin contact with solutions.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of injury, not just the regulatory classification.
-
The Sulfonamide Moiety (
): This functional group is the structural basis for "sulfa" allergies. While industrial intermediates are less studied than clinical drugs, the potential for cross-reactivity means you must treat this as a sensitizer . Repeated exposure, even at low levels, can lead to haptenization, where the chemical binds to skin proteins and triggers an immune response. -
The Halogen (Bromo-): Increases lipophilicity compared to the parent benzenesulfonamide, potentially facilitating faster skin absorption if dissolved in organic solvents.
-
Physical Form (Dust): As a dry powder, the primary vector for exposure is inhalation and static-clinging to clothing.
PPE Selection Matrix
This matrix is designed for Zero-Contact handling.
| Body Area | PPE Requirement | Technical Rationale (The "Why") |
| Hands (Dry Solid) | Nitrile (Minimum 5 mil) | Latex contains proteins that can act as co-sensitizers. Nitrile provides an inert barrier. 5 mil thickness prevents micro-tears during spatula manipulation. |
| Hands (Solution) | Double Gloving (Laminate/Nitrile) | Once dissolved (e.g., in DCM or DMF), the solvent dictates permeation. The sulfonamide travels with the solvent. Inner: 4 mil Nitrile. Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) depending on solvent. |
| Respiratory | Engineering Control (Primary) | Fume Hood is mandatory. If weighing outside a hood (discouraged), an N95 or P100 respirator is required to prevent sensitization via mucosal membranes. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders, which can drift around side shields. Goggles form a seal against fine particulates. |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Standard cotton coats are porous. Use Tyvek sleeve covers to bridge the gap between glove and coat cuff, a common failure point for wrist exposure. |
Operational Protocols
Protocol A: Weighing & Transfer (Static Control)
Context: Sulfonamides are often electrostatic. Static discharge can cause the powder to "jump" from the spatula, creating an aerosol cloud.
-
Engineering Setup: Place the balance inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.
-
Transfer: Do not dump the powder. Use a gentle tapping motion.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) while still wearing PPE. Dispose of the tissue as hazardous waste.
Protocol B: Solubilization & Reaction
Context: The risk profile changes from inhalation to dermal absorption once dissolved.
-
Solvent Choice: If using Dimethylformamide (DMF) or Dichloromethane (DCM), recognize that these solvents penetrate standard nitrile gloves in <5 minutes.
-
Glove Discipline: Immediately replace outer gloves upon any splash. Do not wait for the "cooling" sensation (which indicates breakthrough).
-
Temperature: If heating the reaction, use a closed system (condenser). Hot vapors increase the kinetic energy of the molecules, bypassing PPE barriers more easily.
Visualized Workflows
Figure 1: PPE Decision Logic
This logic gate determines the necessary protection level based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Disposal Decision Tree
Proper segregation prevents dangerous side reactions in waste drums.
Caption: Segregation logic ensuring compliance with halogenated waste streams.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Do not rub. The crystals can cause corneal abrasion before they dissolve.
-
Skin Contact: Wash with soap and water.[1][2][3][5] Do not use alcohol to wash skin; alcohols are permeation enhancers and will drive the sulfonamide deeper into the dermis.
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen).
-
Scoop into a bag.
-
Wipe surface with dilute detergent.
-
References
-
Fisher Scientific. (2021). Safety Data Sheet: N-Methylbenzenesulfonamide (Analogous Structure). Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
-
Ansell. (2022). Chemical Permeation & Degradation Guide. (General reference for Nitrile/Laminate permeation against common organic solvents). Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methylbenzenesulfonamide (Structural Analog). Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
